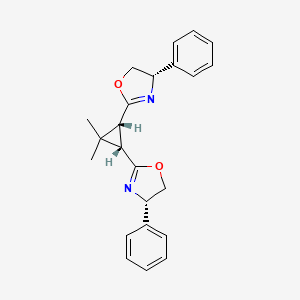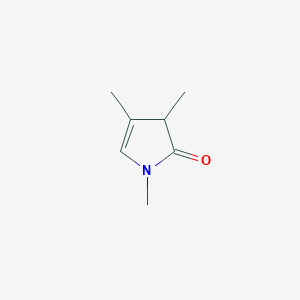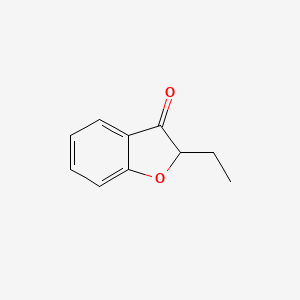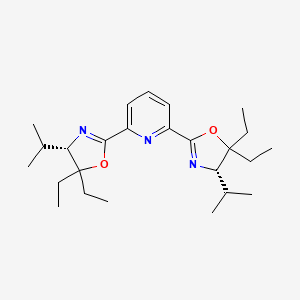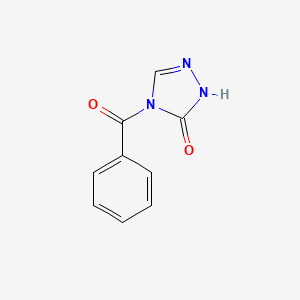
(3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a hydroxy group and a phenyl group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone typically involves the reaction of phenylhydrazine with formic acid and sodium nitrite to form the triazole ring. The hydroxy group is introduced through subsequent oxidation reactions. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Mecanismo De Acción
The mechanism of action of (3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, it may inhibit enzymes involved in cell proliferation. The hydroxy group and the triazole ring play crucial roles in binding to the active sites of these enzymes, thereby blocking their activity and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-Hydroxy-1,2,4-triazole: Similar structure but lacks the methanone group.
4H-1,2,4-Triazol-3-yl cycloalkanols: Similar triazole ring but different substituents.
Uniqueness
(3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone is unique due to the presence of both a hydroxy group and a phenyl group attached to the triazole ring. This combination of functional groups imparts specific chemical and biological properties that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C9H7N3O2 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
4-benzoyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H7N3O2/c13-8(7-4-2-1-3-5-7)12-6-10-11-9(12)14/h1-6H,(H,11,14) |
Clave InChI |
JHXYPRWXVAWOOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N2C=NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


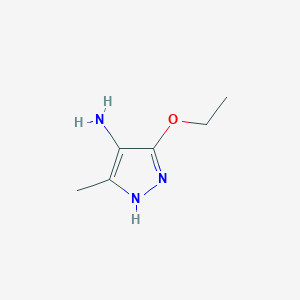
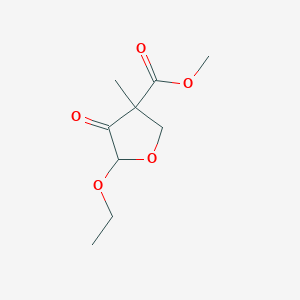
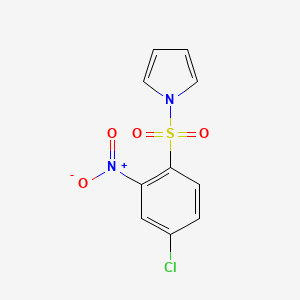
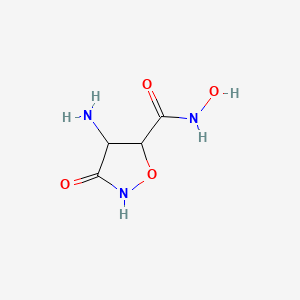
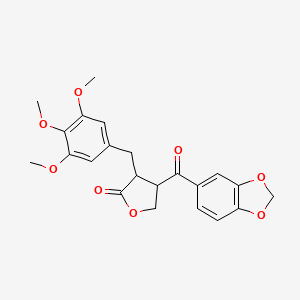
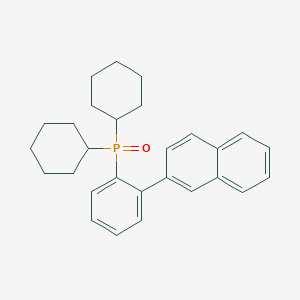


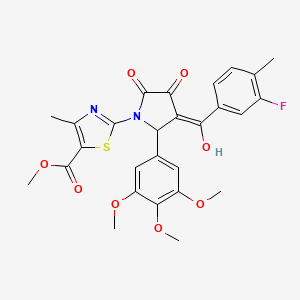
![2-(Aminomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877885.png)
